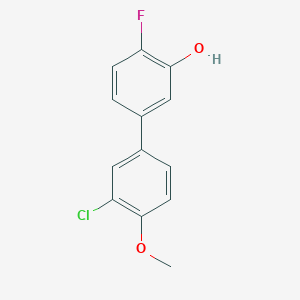
4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is a synthetic compound used in many scientific research applications. It is an organic molecule containing a phenol group, a chloro group, and a fluorine atom. This compound has been studied for its biochemical and physiological effects as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including 4-chloro-3-fluorophenylacetic acid and 4-chloro-3-fluorophenylacetic acid esters. It has also been used as a catalyst in the synthesis of various organic compounds, such as 5-chloro-2-methoxybenzoic acid and 5-chloro-2-methoxybenzoic acid esters. Additionally, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is not well understood. However, it is believed to be a proton donor, as it contains a phenol group. This may explain its ability to act as a catalyst in the synthesis of various organic compounds. Additionally, it is believed to interact with other molecules through hydrogen bonding, as it contains a fluorine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) are not well understood. However, it is believed to be non-toxic, as it is not readily absorbed through the skin or gastrointestinal tract. Additionally, it is believed to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) for laboratory experiments is its low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, it is not very soluble in water, which may limit its use in some laboratory experiments.
Direcciones Futuras
The potential future directions for 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its use as a reagent in the synthesis of various compounds, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted into its solubility in various solvents and its potential use in various laboratory experiments.
Métodos De Síntesis
The synthesis of 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is achieved by a three-step process. The first step involves the preparation of 4-chlorophenol, which is achieved by the reaction of 5-chloro-2-methoxyphenol with chlorine gas in an aqueous medium. The second step involves the conversion of 4-chlorophenol to 4-chloro-3-fluorophenol by reaction with sodium fluoride in an aqueous medium. The third step involves the conversion of 4-chloro-3-fluorophenol to 4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) by reaction with a base such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(14)6-11(13)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHUJWODDJWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684422 |
Source


|
| Record name | 5'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-37-1 |
Source


|
| Record name | 5'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














